molecular formula C12H22O2 B085566 Rhodinyl acetate CAS No. 141-11-7

Rhodinyl acetate

Cat. No. B085566
CAS RN: 141-11-7
M. Wt: 198.3 g/mol
InChI Key: WNXJCQNXNOOMDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of L-rhodinosyl acetate derivatives, as described by Roush, Bennett, and Roberts (2001), involves an efficient eight-step process starting from methyl (S)-lactate. This process features a highly stereoselective, chelate-controlled addition of allyltributylstannane, establishing the beta-anomeric configuration of L-rhodinosyl acetate derivatives with high selectivity through acetylation. These derivatives are noted for their reactivity as glycosidating agents, with the synthesis playing a crucial role in the formation of complex sugar structures in the production of landomycin A, highlighting the compound's versatility and importance in synthetic chemistry (Roush, Bennett, & Roberts, 2001).

Molecular Structure Analysis

The molecular structure of rhodinyl acetate and its derivatives has been a subject of study to understand its reactivity and potential applications. For example, dirhodium(II,II) tetra-acetate complexes have been synthesized with axially coordinated ligands, providing insights into the electronic and structural characteristics of these compounds. The Rh–Rh bond lengths and coordination environments suggest a versatile framework for binding a variety of different axial ligands, demonstrating the structural diversity and potential for functionalization of this compound derivatives (Clark et al., 1985).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its chemical reactivity and versatility. For instance, rhodium(II) acetate-catalyzed reactions have been used to synthesize complex molecules, including the formation of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters, showcasing the compound's ability to participate in diverse chemical transformations and its role as a catalyst in organic synthesis (Taylor & Davies, 1983).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. Although specific details on the physical properties were not highlighted in the reviewed literature, these properties are typically determined by the compound's molecular structure and functional groups, influencing its phase behavior, solubility in different solvents, and thermal stability.

Chemical Properties Analysis

This compound's chemical properties, including reactivity with different chemical reagents, stability under various conditions, and its ability to participate in or catalyze chemical reactions, are essential for its application in synthetic chemistry. The compound's role as a catalyst in the formation of complex molecular structures, such as in the rhodium-catalyzed asymmetric allylic alkylation, underscores its utility in enhancing reaction efficiency and selectivity (Hayashi, Okada, Suzuka, & Kawatsura, 2003).

Scientific Research Applications

  • Rhodium and acetate compounds, including Rhodium(II) acetate, are used in catalytic systems for chemical processes. For instance, they are involved in the Monsanto, Cativa, and Acetica processes for acetic acid synthesis (Budiman et al., 2016).

  • Rhodium(II) acetate has been used in stereocontrolled synthesis of dihydrofuran-3-imines, indicating its utility in the synthesis of complex organic compounds (Boyer, 2014).

  • The metabolism of rhodium(II) acetate in tumor-bearing mice has been studied, suggesting potential applications in medical research or therapeutics (Erck et al., 1976).

  • Rhodium(II) acetate has been utilized in the total synthesis of complex natural products, such as chilenine, demonstrating its role in synthetic organic chemistry (Fang & Danishefsky, 1989).

  • In another study, rhodium carboxylates, including rhodium acetate, were examined for their potential as catalysts in carbene chemistry, which is vital for various organic transformations (Williams & Edwards, 2004).

  • The chemical and biological properties of marine bacteria, including compounds related to acetate, have been investigated, suggesting a potential for discovering new therapeutic agents (Fahim et al., 2020).

Safety and Hazards

Rhodinyl Acetate has low toxicity by ingestion and skin contact . It is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

Rhodinyl acetate, also known as 3,7-Dimethyl-7-octen-1-yl acetate , is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When inhaled, this compound interacts with these receptors, producing a scent that is often described as fresh and rose-like .

Mode of Action

The interaction of this compound with olfactory receptors occurs through a lock-and-key mechanism. The molecule fits into specific receptors, triggering a signal transduction pathway that leads to the perception of smell. This interaction results in the activation of sensory neurons, which send signals to the brain that are interpreted as the scent of the compound .

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve multiple steps. Upon binding to the olfactory receptors, this compound triggers a cascade of biochemical reactions. This includes the activation of G-proteins, which in turn activate adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which opens ion channels in the cell membrane, leading to depolarization of the neuron and generation of an electrical signal .

Result of Action

The primary result of this compound’s action is the perception of its characteristic scent. This can contribute to the flavor of food and beverages, as our sense of taste is closely linked to our sense of smell. In addition, it is used in perfumes and fragrances due to its pleasant, rose-like aroma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and humidity can affect the volatility of the compound and thus its perception. Furthermore, the presence of other odorous substances can alter the perception of its scent through a phenomenon known as olfactory fatigue or adaptation .

properties

IUPAC Name

3,7-dimethyloct-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXJCQNXNOOMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861810
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid/light, fresh, rose-like odour
Record name Rhodinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol)
Record name Rhodinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.908
Record name Rhodinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

141-11-7
Record name Rhodinyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodinyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Rhodinyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions Rhodinyl acetate as a component of rose oil. Could you elaborate on the typical concentration range of this compound found in rose oil extracted through different methods?

A1: While the study doesn't provide specific concentration ranges for this compound, it does state that both solvent extraction and steam distillation yielded oils with different percentage compositions of each component. [] Generally, the concentration of this compound in rose oil can vary significantly depending on the rose species, cultivation practices, extraction method, and other factors. Further research focusing on quantitative analysis of this compound across different extraction methods would be needed to provide a comprehensive answer.

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